3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
CAS No.: 2034511-10-7
Cat. No.: VC4977232
Molecular Formula: C18H19N5OS
Molecular Weight: 353.44
* For research use only. Not for human or veterinary use.
![3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide - 2034511-10-7](/images/structure/VC4977232.png)
Specification
CAS No. | 2034511-10-7 |
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Molecular Formula | C18H19N5OS |
Molecular Weight | 353.44 |
IUPAC Name | 3-phenylsulfanyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]propanamide |
Standard InChI | InChI=1S/C18H19N5OS/c24-18(7-13-25-15-4-2-1-3-5-15)21-10-12-23-11-6-16(22-23)17-14-19-8-9-20-17/h1-6,8-9,11,14H,7,10,12-13H2,(H,21,24) |
Standard InChI Key | CINYTSXDYKJSBY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Introduction
Structural and Physicochemical Characteristics
The molecular formula of 3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide is C₁₉H₂₀N₆OS, with a molecular weight of 396.47 g/mol. The compound features:
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A propanamide core (CH₂CH₂CONH₂), providing hydrogen-bonding capacity.
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A phenylsulfanyl group (S-C₆H₅), enhancing lipophilicity and enabling π-π interactions.
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A pyrazine-pyrazole-ethyl substituent, introducing heterocyclic aromaticity and potential bioactivity.
Hypothetical Physicochemical Properties (Based on Structural Analogs )
Property | Value |
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logP (Partition Coefficient) | 2.8 ± 0.3 |
Solubility (Water) | ~0.05 mg/mL |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Polar Surface Area | 110 Ų |
The phenylsulfanyl group contributes to moderate lipophilicity (logP ~2.8), favoring membrane permeability, while the pyrazine-pyrazole moiety increases polarity, balancing solubility. The compound’s polar surface area (~110 Ų) suggests potential bioavailability challenges, common in molecules targeting intracellular enzymes.
Synthetic Pathways and Optimization
The synthesis of 3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide likely involves a multi-step approach:
Step 1: Formation of the Pyrazine-Pyrazole Hybrid
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Cyclocondensation: Reacting pyrazine-2-carboxamide with hydrazine hydrate under acidic conditions yields 3-(pyrazin-2-yl)-1H-pyrazole .
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N-Alkylation: Treating the pyrazole with 1,2-dibromoethane introduces an ethyl spacer, forming 1-(2-bromoethyl)-3-(pyrazin-2-yl)-1H-pyrazole.
Step 2: Propanamide Backbone Assembly
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Thioether Formation: 3-Chloropropionyl chloride reacts with thiophenol to generate 3-(phenylsulfanyl)propanoyl chloride.
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Amide Coupling: The acyl chloride is coupled with the ethyl-pyrazole intermediate using a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA).
Optimization Challenges
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Regioselectivity: Ensuring proper substitution on the pyrazole ring during alkylation.
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Purification: Chromatographic separation is critical due to similar polarities of intermediates.
Biological Activity and Mechanism
While direct pharmacological data for this compound are unavailable, its structural components suggest plausible targets:
Antimicrobial Activity
Compounds with sulfanyl and heterocyclic groups often disrupt bacterial cell membranes or enzyme systems. For example, thiophene derivatives exhibit MIC values of 4–16 µg/mL against S. aureus.
Comparative Analysis with Structural Analogs
The uniqueness of 3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide lies in its dual heterocyclic system, which may enhance target selectivity compared to simpler analogs.
Applications in Drug Discovery
Oncology
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Kinase Targeting: Potential use in cancers driven by aberrant kinase signaling (e.g., NSCLC, breast cancer).
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Combination Therapy: Synergy with DNA-damaging agents due to hypothesized checkpoint kinase inhibition.
Infectious Diseases
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Antibacterial: Structural similarity to sulfonamide antibiotics suggests possible disruption of folate synthesis.
Future Research Directions
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Synthetic Scale-Up: Optimize yields using flow chemistry or microwave-assisted synthesis.
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In Vitro Screening: Prioritize kinase panels and antimicrobial assays.
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ADME Studies: Assess metabolic stability using liver microsomes.
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